molecular formula C10H12Cl2N2O B595558 3-Amino-7-methoxyquinoline dihydrochloride CAS No. 1216228-63-5

3-Amino-7-methoxyquinoline dihydrochloride

Cat. No.: B595558
CAS No.: 1216228-63-5
M. Wt: 247.119
InChI Key: AEJDHBQUHLDBMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methoxyquinoline dihydrochloride typically involves the reaction of 7-methoxyquinoline with an amine source under specific conditions. One common method includes the use of 7-methoxyquinoline-3-carboxaldehyde as a starting material, which undergoes a reductive amination reaction to introduce the amino group at the 3-position . The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methoxyquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the methoxy position .

Scientific Research Applications

3-Amino-7-methoxyquinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-methoxyquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The methoxy and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-methoxyquinoline
  • 2-Chloro-3-chloromethyl-7-methoxyquinoline
  • 2-Chloro-7-methoxyquinoline-3-carbonitrile
  • 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
  • 7-Methoxyquinoline-3-carboxylic acid
  • 8-Amino-5-methoxyquinoline
  • 4-Hydroxy-7-methoxyquinoline
  • 4-Bromo-7-methoxyquinoline
  • 3-Amino-8-methoxyquinoline dihydrochloride

Uniqueness

3-Amino-7-methoxyquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-7-methoxyquinoline dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

This compound features a unique substitution pattern that imparts distinct chemical and biological properties. It is primarily studied for its interactions with various biological targets, including enzymes and microbial pathogens.

Chemical Structure

  • Molecular Formula : C_10H_10Cl_2N_2O
  • Molecular Weight : 253.11 g/mol

The mechanism of action for this compound involves binding to specific proteins and enzymes, which can alter their activity. The methoxy and amino groups are crucial for these interactions, influencing both binding affinity and specificity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. Notably, it has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings on Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli7.812 µg/mL
Candida albicans31.125 µg/mL
Pseudomonas aeruginosa10 µg/mL

In a study evaluating the antibiofilm activity, it was found that this compound could inhibit biofilm formation significantly, achieving up to 94.60% inhibition against E. coli at a concentration of 10 µg/mL .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including the activation of specific signaling pathways.

Case Study: Anticancer Effects

In a study focusing on the effects of quinoline derivatives on cancer cells, it was noted that certain modifications to the quinoline structure enhanced its cytotoxicity against hepatocellular carcinoma cells. The derivatives exhibited IC50 values ranging from 1.65 to 5.51 µM, indicating potent anti-tumor effects .

Summary of Biological Activities

This compound has been shown to possess:

  • Antimicrobial Properties : Effective against a range of bacteria and fungi.
  • Antibiofilm Activity : Significant reduction in biofilm formation in pathogenic microbes.
  • Anticancer Potential : Inhibition of cancer cell proliferation with promising cytotoxicity profiles.

Properties

IUPAC Name

7-methoxyquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9;;/h2-6H,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJDHBQUHLDBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679642
Record name 7-Methoxyquinolin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216228-63-5
Record name 7-Methoxyquinolin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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